gamma-Fagarine

描述

准备方法

Synthetic Routes and Reaction Conditions

Gamma-Fagarine can be synthesized through various synthetic routes. One common method involves the condensation of appropriate furan and quinoline derivatives under specific reaction conditions . The reaction typically requires the use of catalysts and solvents to facilitate the formation of the furoquinoline structure.

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources such as the root bark of Dictamnus angustifolius . The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

化学反应分析

Types of Reactions

Gamma-Fagarine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline derivatives, while reduction can produce furan derivatives .

科学研究应用

Antimicrobial Activity

Gamma-fagarine has demonstrated significant antimicrobial properties against a variety of pathogens. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria. For instance:

- Gram-positive bacteria : Effective against Bacillus subtilis, Staphylococcus aureus, and Streptococcus pyogenes.

- Gram-negative bacteria : Inhibits growth of Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa .

The minimum inhibitory concentrations (MICs) for this compound against these bacteria range from 32 to 64 μg/mL, indicating moderate effectiveness .

Antiviral Properties

This compound has been studied for its antiviral potential, particularly against hepatitis C virus (HCV) and HIV-1. Key findings include:

- HCV : Exhibited an IC50 value of 20.4 μg/mL, demonstrating promising antiviral activity, comparable to standard treatments like ribavirin .

- HIV-1 : Showed low concentrations effective in inhibiting viral replication (EC50 < 5.85 μM), suggesting potential as a therapeutic agent against this virus .

Neuroprotective Effects

Research indicates that this compound may act as an acetylcholinesterase inhibitor, which could have implications for treating neurodegenerative diseases like Alzheimer's . The compound's ability to inhibit this enzyme suggests it may help improve cognitive function by increasing acetylcholine levels in the brain.

Production and Optimization

The production of this compound through plant tissue cultures has shown promising results. Studies utilizing bioreactors have optimized conditions for maximizing yield, indicating that specific growth media and culture conditions can significantly enhance the accumulation of this alkaloid . For instance, the highest content of furoquinoline alkaloids was achieved in cultures grown on specific nutrient media variants over defined growth cycles.

Case Study 1: Antimicrobial Efficacy

A study conducted by Wahyunia et al. isolated this compound from Ruta angustifolia and tested its antimicrobial efficacy against various pathogens. The results confirmed its effectiveness against multiple strains, highlighting its potential as a natural antimicrobial agent .

Case Study 2: Antiviral Activity Against HCV

In a controlled laboratory setting, this compound was tested alongside other furoquinoline alkaloids for their ability to inhibit HCV replication. The compound demonstrated significant antiviral activity with minimal cytotoxicity, suggesting its potential as a therapeutic agent in treating viral infections .

Summary Table of this compound Applications

作用机制

Gamma-Fagarine exerts its effects through various molecular targets and pathways. For instance, its antiviral activity against hMPV involves inhibiting virus binding with heparan sulfate proteoglycans (HSPG) and influencing lysosome pH . These dual mechanisms help reduce virus replication and alleviate pathological damage caused by viral infections .

相似化合物的比较

Gamma-Fagarine is unique among furoquinoline alkaloids due to its specific biological activities and molecular structure. Similar compounds include:

Chalepin: Another furoquinoline alkaloid with antiviral properties.

Pseudane IX: Known for its inhibitory effects on HCV replication.

Iso-gamma-Fagarine: An isomer of this compound with similar biological activities.

This compound stands out due to its potent antiviral activity and dual mechanisms of action, making it a valuable compound for further research and development .

生物活性

Gamma-Fagarine, also known as fagarine or haplopine, is a furoquinoline alkaloid primarily derived from plants of the genus Ruta, particularly Ruta graveolens. This compound has garnered attention in recent years due to its diverse biological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and antioxidant properties. This article explores the biological activity of this compound, summarizing key research findings and case studies.

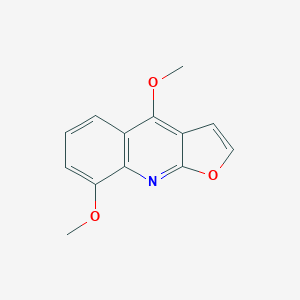

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a fused furan and quinoline ring system. Its chemical formula is , with a molecular weight of approximately 229.23 g/mol. The compound exhibits moderate lipophilicity, with a logP value of around 2.34, suggesting good membrane permeability which may enhance its bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 229.23 g/mol |

| LogP | 2.34 |

| Polar Surface Area | 44.49 Ų |

Antibacterial Activity

This compound has demonstrated significant antibacterial effects against various Gram-positive and Gram-negative bacteria. In vitro studies have shown that it effectively inhibits the growth of pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .

Table 1: Antibacterial Activity of this compound

| Bacteria | Activity (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | 15 mm |

| Escherichia coli | 12 mm |

| Klebsiella pneumoniae | 14 mm |

Antiviral Activity

Recent studies have identified this compound as a novel antiviral agent against human metapneumovirus (hMPV). It inhibits viral replication by blocking the virus's binding to host cells and altering lysosomal pH, which is crucial for viral replication .

Anticancer Activity

This compound exhibits cytotoxic effects against several cancer cell lines, including HeLa cells. Research indicates that it has an IC50 value of less than 50 µM, suggesting potent anticancer properties . Its mechanism may involve the induction of apoptosis in cancer cells.

Anti-inflammatory and Antioxidant Properties

The compound has shown promising anti-inflammatory effects by inhibiting nitric oxide production in activated microglial cells . Additionally, this compound possesses antioxidant properties that help mitigate oxidative stress in various biological systems.

Estrogenic Activity

This compound has been reported to exhibit estrogenic activity in immature rats, leading to increased uterine weight. This suggests potential applications in treating conditions related to estrogen deficiency .

Study on Antibacterial Effects

A study conducted on the methanolic extract of Ruta graveolens revealed that this compound was one of the primary active compounds responsible for its antibacterial properties against oral pathogens like Streptococcus mutans . The study utilized disc diffusion methods to assess the susceptibility of bacterial strains at varying concentrations.

Research on Antiviral Mechanism

In a recent investigation into its antiviral capabilities, this compound was found to significantly inhibit hMPV infection both in vitro and in vivo. The study highlighted its potential as a therapeutic agent against respiratory viruses .

属性

IUPAC Name |

4,8-dimethoxyfuro[2,3-b]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-15-10-5-3-4-8-11(10)14-13-9(6-7-17-13)12(8)16-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBCTNNQFGONHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C3C(=C2OC)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200409 | |

| Record name | Fagarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Fagarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

524-15-2 | |

| Record name | γ-Fagarine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gamma-fagarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fagarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAGARINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKS8Q870TY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | gamma-Fagarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142 °C | |

| Record name | gamma-Fagarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential anti-cancer mechanisms of gamma-Fagarine?

A1: While the exact mechanism is still under investigation, research suggests that this compound, along with other quinoline alkaloids like atanine, skimmianine, and flindersine, might induce cell cycle arrest at the sub-G1 phase in certain cancer cell lines, including RAJI and Jurkat cells. [] This arrest suggests potential interference with DNA replication or induction of apoptosis, ultimately leading to cancer cell death. More research is needed to confirm these mechanisms and explore their potential therapeutic applications.

Q2: What is the structure of this compound and what is its molecular formula and weight?

A2: this compound is a furoquinoline alkaloid. Its molecular formula is C13H11NO3 and its molecular weight is 229.23 g/mol. [, ]

Q3: Does this compound exhibit any mutagenic activity?

A3: Yes, studies have shown that this compound exhibits mutagenic activity in the presence of metabolic activation (S9 mix) in Salmonella typhimurium strains TA98 and TA100. [, , ] This mutagenic activity suggests that this compound can potentially cause DNA damage.

Q4: Is this compound a strong mutagen?

A4: While this compound exhibits mutagenic properties, it's considered a weak mutagen compared to other furoquinoline alkaloids like dictamnine. [, ] The degree of mutagenicity varies among furoquinoline alkaloids and seems to decrease with an increasing number of methoxyl-substituents on the furoquinoline structure. []

Q5: How is this compound metabolized?

A5: Research suggests that this compound is metabolically activated by enzymes in the cytochrome P450 family, specifically cytochrome-P-450 and cytochrome-P-448. [] The flavin-containing monooxygenase system might also play a role in its metabolism. [] Understanding the metabolic pathway of this compound is crucial for assessing its potential toxicity and therapeutic applications.

Q6: What types of cancer cell lines have been tested for sensitivity to this compound?

A6: Research has explored the cytotoxic effects of this compound on various cancer cell lines, including:

- Hematologic malignancies: RAJI (Burkitt's lymphoma) and Jurkat (acute T cell leukemia) cells. []

- Solid tumors: MCF-7 (breast cancer), HL-60 (acute promyelocytic leukemia), and HL-60/MX1 (multidrug-resistant acute promyelocytic leukemia) cells. []

Q7: Are there any known sources of this compound in nature?

A7: Yes, this compound has been isolated from several plant species, including:

- Haplophyllum canaliculatum []

- Ruta graveolens (Rue) [, ]

- Zanthoxylum integrifoliolum []

- Dictamnus dasycarpus []

- Choisya ternata (Mexican orange blossom) []

- Zanthoxylum wutaiense []

- Haplophyllum myrtifolium [, ]

- Zanthoxylum nitidum []

Q8: What are the traditional medicinal uses of plants containing this compound?

A8: Plants containing this compound have been traditionally used for various medicinal purposes, including:

Q9: What are the next steps in research on this compound?

A9: Future research directions on this compound should focus on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。